molecular formula C18H24N2O5S B2930263 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 868215-70-7

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2930263
CAS No.: 868215-70-7
M. Wt: 380.46
InChI Key: YLVLWHCQYVJMMR-UHFFFAOYSA-N
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Description

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic thiomorpholine derivative offered for research and development purposes. This compound features a complex molecular architecture that combines a dioxothiomorpholine core with a dimethoxyphenyl acetamide group. Its structural profile suggests potential as an intermediate or building block in medicinal chemistry and drug discovery, particularly for the exploration of new therapeutic agents. Researchers may find value in investigating its potential biological activity, given that compounds with thiomorpholine and related heterocyclic structures have been studied for various pharmacological effects, including interactions with neurotransmitter systems and enzyme inhibition . The presence of the acetamide linkage and the dimethoxyphenyl group makes it a candidate for use in organic synthesis and the development of novel small molecules. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any human or animal use. It is the responsibility of the purchaser to ensure compliance with all local and federal regulations regarding the handling and use of this chemical.

Properties

IUPAC Name

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-5-14-17(22)20(18(23)15(6-2)26-14)10-16(21)19-12-8-7-11(24-3)9-13(12)25-4/h7-9,14-15H,5-6,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVLWHCQYVJMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of diethylamine with a suitable diketone, such as 2,5-hexanedione, under acidic conditions to form the 2,6-diethyl-3,5-dioxothiomorpholine intermediate.

    Acetamide Formation: The intermediate is then reacted with 2,4-dimethoxyphenylacetic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups in the thiomorpholine ring, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions for electrophilic aromatic substitution typically involve reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may make it a useful ligand in catalytic processes.

    Material Science:

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: Potential use in studying receptor-ligand interactions in biological systems.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Therapeutic Agents: Potential use as an anti-inflammatory or anticancer agent, pending further research.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide exerts its effects would depend on its specific application. For instance:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Interaction: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Core Heterocycle Modifications

The thiomorpholin-3,5-dione core differentiates this compound from analogs with morpholine, triazole, or benzothiazole backbones:

Compound Core Structure Key Substituents Potential Impact on Properties
Target compound Thiomorpholin-3,5-dione 2,6-Diethyl; 3,5-dioxo Enhanced lipophilicity; redox stability
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholin-2-one 4-Acetyl; 6,6-dimethyl Reduced metabolic stability vs. dioxo core
WH7 (auxin agonist) Simple acetamide 4-Chloro-2-methylphenoxy Higher polarity; auxin receptor specificity
N-(Benzothiazole-2-yl)-2-phenylacetamide Benzothiazole Phenyl Increased aromatic stacking potential

Key Findings :

  • The thiomorpholin-dione core introduces sulfur and ketone groups, which may enhance stability and hydrogen-bonding interactions compared to oxygen-containing morpholine derivatives .
  • Ethyl groups at the 2- and 6-positions likely improve membrane permeability relative to smaller substituents (e.g., methyl in compounds) .

Aryl Substituent Variations

The 2,4-dimethoxyphenyl group distinguishes this compound from analogs with chlorophenyl, pyridyl, or triazole-linked aryl systems:

Compound Aryl Group Electronic Effects Bioactivity Implications
Target compound 2,4-Dimethoxyphenyl Electron-donating (methoxy) Altered receptor binding vs. electron-withdrawing groups
Compound 533 (auxin agonist) 2,4-Dichlorophenoxy Electron-withdrawing (Cl) Higher herbicidal activity
N-(6-Ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide 3-Chlorophenyl Moderate electron-withdrawing Improved enzyme inhibition
WH7 4-Chloro-2-methylphenoxy Mixed electronic effects Auxin-like growth modulation

Key Findings :

  • Methoxy substituents could weaken binding to auxin receptors (vs. chlorinated phenoxy groups in WH7 or 2,4-D derivatives) but enhance selectivity for other targets .

Biological Activity

The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic molecule notable for its complex structure, which includes a thiomorpholine ring and an acetamide group. This compound's molecular formula is C18H24N2O4SC_{18}H_{24}N_{2}O_{4}S, with a molecular weight of approximately 348.46 g/mol. The presence of ethyl and methoxy substituents suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The structural characteristics of this compound are significant in understanding its biological activity. The thiomorpholine moiety is often associated with various pharmacological effects, while the methoxy groups may enhance solubility and bioactivity.

FeatureDescription
Molecular FormulaC18H24N2O4SC_{18}H_{24}N_{2}O_{4}S
Molecular Weight348.46 g/mol
Key Structural ElementsThiomorpholine ring, acetamide group
SubstituentsTwo ethyl groups, two methoxy groups

Biological Activities

Preliminary studies suggest that compounds similar to This compound exhibit a range of biological activities:

  • Antimicrobial Activity : The thiomorpholine structure is linked to antimicrobial properties in related compounds.
  • Anticancer Properties : Some derivatives have shown promise as anticancer agents in vitro.
  • Enzyme Inhibition : Compounds with similar acetamide structures have demonstrated moderate enzyme inhibition.

Understanding how this compound interacts with biological targets is crucial for evaluating its therapeutic potential. Interaction studies typically involve:

  • Molecular Docking Studies : These computational methods predict how the compound binds to specific biological targets.
  • In Vitro Assays : Laboratory tests assess the compound's effectiveness against various pathogens or cancer cell lines.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into the potential efficacy and safety profiles:

Compound NameStructural FeaturesBiological Activity
N-(2-methoxyphenyl)acetamideSimilar acetamide structureModerate enzyme inhibition
2-(3-methoxyphenyl)-N-acetylthiomorpholineContains a thiomorpholine ringAntimicrobial activity
2-(4-chlorophenyl)-N-acetylthiomorpholineChlorine substitution instead of ethylAnticancer properties

The unique combination of substituents in This compound may enhance its solubility and bioactivity compared to other similar compounds.

Case Studies and Research Findings

Research has indicated that compounds within the same family exhibit varied pharmacological profiles based on their structural modifications. For instance:

  • A study highlighted that derivatives of thiomorpholine displayed significant cytotoxicity against several cancer cell lines, suggesting a potential pathway for developing anticancer drugs.
  • Another investigation focused on the antimicrobial properties of related acetamides, establishing a correlation between structural features and biological activity.

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